

Synthesis of Bioactive Pyrrolopyridopyrimidines from Benzyl 2-carbamoylpyrrolidine-1-carboxylate

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Compound of Interest

Compound Name: *Benzyl 2-carbamoylpyrrolidine-1-carboxylate*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a synthetic pathway for the preparation of bioactive heterocyclic compounds, specifically derivatives of 8,9-dihydro-7H-pyrrolo[1',2':1,6]pyrido[2,3-d]pyrimidin-6(5H)-one, starting from **Benzyl 2-carbamoylpyrrolidine-1-carboxylate**. The described methodology involves a key cyclocondensation step and an initial deprotection of the starting material. The resulting fused heterocyclic system is a recognized scaffold for compounds with potential antimicrobial and antioxidant activities. Detailed experimental protocols for the synthesis and data on the biological activities of related compounds are provided.

Introduction

The pyrrolidine ring is a fundamental structural motif in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The fusion of a pyrrolidine ring with other heterocyclic systems, such as pyridopyrimidines, can lead to novel molecular scaffolds with enhanced or unique pharmacological profiles. Pyridopyrimidines, in particular, are known for their diverse biological activities, including antimicrobial and antioxidant properties. This application note details a synthetic route to a fused pyrrolo-

pyridopyrimidine system starting from the readily available **Benzyl 2-carbamoylpyrrolidine-1-carboxylate**.

The synthetic strategy involves two main steps:

- Deprotection: Removal of the benzyloxycarbonyl (Cbz) protecting group from the starting material to yield (S)-pyrrolidine-2-carboxamide.
- Cyclocondensation: Reaction of the resulting primary amide with dimethylformamide dimethyl acetal (DMF-DMA) to construct the fused pyridopyrimidine ring system.

Synthetic Pathway

The overall synthetic pathway is depicted below. The initial step involves the removal of the Cbz protecting group from **Benzyl 2-carbamoylpyrrolidine-1-carboxylate** (1) to yield (S)-pyrrolidine-2-carboxamide (2). This is followed by a cyclocondensation reaction with dimethylformamide dimethyl acetal to afford the target heterocyclic compound, 8,9-dihydro-7H-pyrrolo[1',2':1,6]pyrido[2,3-d]pyrimidin-6(5H)-one (3).



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Caption: Synthetic route from **Benzyl 2-carbamoylpyrrolidine-1-carboxylate** to the target heterocyclic compound.

Experimental Protocols

Step 1: Synthesis of (S)-Pyrrolidine-2-carboxamide (2)

Materials:

- Benzyl (2S)-2-carbamoylpyrrolidine-1-carboxylate (1)
- Palladium on carbon (10 wt%)
- Methanol

- Hydrogen gas

Procedure:

- In a flask suitable for hydrogenation, dissolve Benzyl (2S)-2-carbamoylpyrrolidine-1-carboxylate (1.0 eq) in methanol.
- Carefully add 10% Palladium on carbon (10 mol%).
- Seal the flask and purge with hydrogen gas.
- Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Wash the Celite pad with methanol.
- Concentrate the filtrate under reduced pressure to yield (S)-pyrrolidine-2-carboxamide (2) as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 8,9-dihydro-7H-pyrrolo[1',2':1,6]pyrido[2,3-d]pyrimidin-6(5H)-one (3)

Materials:

- (S)-Pyrrolidine-2-carboxamide (2)
- Dimethylformamide dimethyl acetal (DMF-DMA)
- Toluene

Procedure:

- To a solution of (S)-pyrrolidine-2-carboxamide (1.0 eq) in toluene, add dimethylformamide dimethyl acetal (2.0 eq).
- Heat the reaction mixture to reflux and stir for the time indicated by TLC monitoring (typically several hours).
- Upon completion of the reaction, cool the mixture to room temperature.
- The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
- If no precipitate forms, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure 8,9-dihydro-7H-pyrrolo[1',2':1,6]pyrido[2,3-d]pyrimidin-6(5H)-one (3).

Data Presentation

Table 1: Reaction Yields

| Step | Product | Starting Material | Typical Yield (%) |
|------|---|---|-------------------|
| 1 | (S)-Pyrrolidine-2-carboxamide (2) | Benzyl 2-carbamoylpyrrolidine-1-carboxylate (1) | >95 |
| 2 | 8,9-dihydro-7H-pyrrolo[1',2':1,6]pyrido[2,3-d]pyrimidin-6(5H)-one (3) | (S)-Pyrrolidine-2-carboxamide (2) | 60-80 |

Table 2: Antimicrobial Activity of Related Pyrido[2,3-d]pyrimidine Derivatives

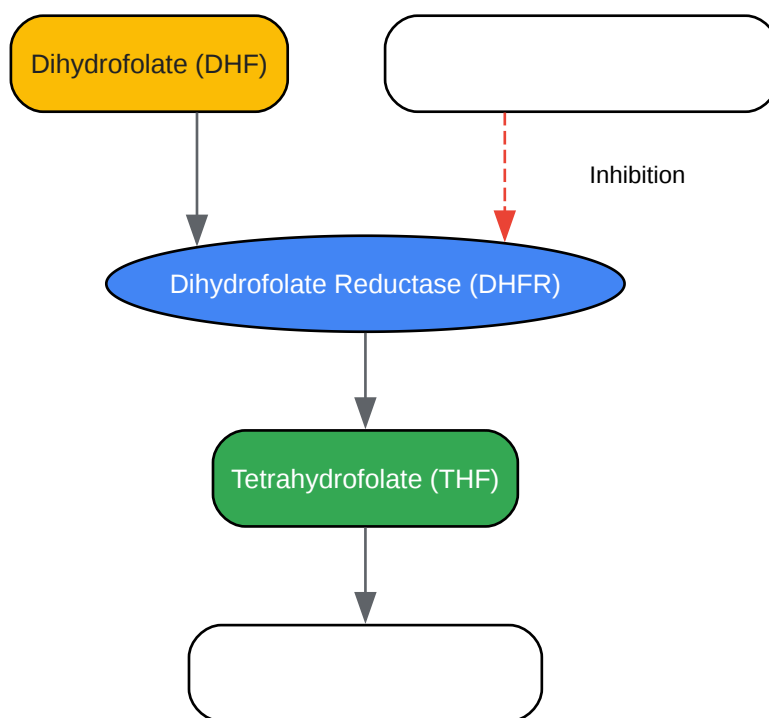
The following table summarizes the antimicrobial activity of some pyrido[2,3-d]pyrimidine derivatives against various microorganisms. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. While specific data for compound (3) is not available in the

searched literature, the data for related structures indicates the potential bioactivity of this class of compounds.

| Compound Derivative | S. aureus | E. coli | C. albicans | Reference |
|---|-----------|---------|-------------|---------------------|
| 4-Amino-5-phenyl-pyrido[2,3-d]pyrimidine | 12.5 | 25 | 50 | [1] |
| 2,4-Diamino-5-(3',4',5'-trimethoxybenzyl)pyrimidine (Trimethoprim analogue) | Active | Active | - | [2] |
| Indeno[2',1':5,6]pyrido[2,3-d]pyrimidine derivative | Active | - | - | [1] |

Bioactivity and Signaling Pathways

Derivatives of pyrido[2,3-d]pyrimidine have been reported to exhibit a range of biological activities, including antimicrobial and antioxidant effects. The antimicrobial mechanism of action for some of these compounds involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[\[2\]](#) Inhibition of DHFR disrupts the synthesis of nucleic acids and amino acids, leading to the cessation of cell growth and division.



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Caption: Inhibition of Dihydrofolate Reductase (DHFR) by pyrido[2,3-d]pyrimidine derivatives.

The antioxidant potential of related heterocyclic systems has also been investigated. The mechanism often involves scavenging of free radicals, thereby preventing oxidative damage to cellular components.

Conclusion

This application note provides a feasible and detailed protocol for the synthesis of 8,9-dihydro-7H-pyrrolo[1',2':1,6]pyrido[2,3-d]pyrimidin-6(5H)-one from **Benzyl 2-carbamoylpyrrolidine-1-carboxylate**. The resulting fused heterocyclic compound belongs to a class of molecules with recognized potential for antimicrobial and antioxidant activities. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug discovery who are interested in the synthesis and evaluation of novel bioactive heterocyclic compounds. Further investigation into the specific biological activities of the synthesized compound is warranted.

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